5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide
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Overview
Description
5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes benzylsulfamoyl, chloro, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzylsulfamoyl Intermediate: This step involves the reaction of benzylamine with sulfonyl chloride under basic conditions to form the benzylsulfamoyl intermediate.
Coupling with 4-chloro-2-fluoroaniline: The intermediate is then reacted with 4-chloro-2-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(benzylsulfamoyl)-N-(4-chlorophenyl)-2-fluorobenzamide
- 5-(benzylsulfamoyl)-N-(4-fluorophenyl)-2-chlorobenzamide
- 5-(benzylsulfamoyl)-N-(4-chloro-2-methylphenyl)-2-fluorobenzamide
Uniqueness
Compared to similar compounds, 5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities. The presence of both chloro and fluoro substituents enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N2O3S/c21-14-6-9-19(18(23)10-14)25-20(26)16-11-15(7-8-17(16)22)29(27,28)24-12-13-4-2-1-3-5-13/h1-11,24H,12H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBNKVGJMRSFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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